Cas no 2228560-20-9 (5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine)
5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine
- 2228560-20-9
- EN300-1813395
-
- Inchi: 1S/C12H14N2O3/c1-3-16-10-5-4-8(6-11(10)15-2)12-9(13)7-14-17-12/h4-7H,3,13H2,1-2H3
- InChI Key: NXUNPROUCNPWBW-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(C2=C(C=NO2)N)=CC=1OC
Computed Properties
- Exact Mass: 234.10044231g/mol
- Monoisotopic Mass: 234.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 70.5Ų
5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1813395-1g |
5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine |
2228560-20-9 | 1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1813395-5g |
5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine |
2228560-20-9 | 5g |
$3977.0 | 2023-09-19 | ||
| Enamine | EN300-1813395-10g |
5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine |
2228560-20-9 | 10g |
$5897.0 | 2023-09-19 | ||
| Enamine | EN300-1813395-0.05g |
5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine |
2228560-20-9 | 0.05g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1813395-0.1g |
5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine |
2228560-20-9 | 0.1g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1813395-0.25g |
5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine |
2228560-20-9 | 0.25g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1813395-0.5g |
5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine |
2228560-20-9 | 0.5g |
$1316.0 | 2023-09-19 | ||
| Enamine | EN300-1813395-1.0g |
5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine |
2228560-20-9 | 1g |
$1371.0 | 2023-06-03 | ||
| Enamine | EN300-1813395-2.5g |
5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine |
2228560-20-9 | 2.5g |
$2688.0 | 2023-09-19 | ||
| Enamine | EN300-1813395-5.0g |
5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine |
2228560-20-9 | 5g |
$3977.0 | 2023-06-03 |
5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine Related Literature
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine
Professional Introduction to Compound with CAS No. 2228560-20-9 and Product Name: 5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine
The compound with the CAS number 2228560-20-9 and the product name 5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule, featuring an oxazole core substituted with 4-ethoxy-3-methoxyphenyl and an amine functional group, positions it as a promising candidate for further investigation in medicinal chemistry.
Recent research in the domain of bioactive molecules has highlighted the importance of oxazole derivatives in drug discovery. Oxazoles are five-membered heterocycles containing one oxygen and two carbon atoms, and they are known for their stability and versatility in forming pharmacophores. The presence of both ethoxy and methoxy substituents on the aromatic ring enhances the lipophilicity and metabolic stability of the compound, making it an attractive scaffold for developing novel therapeutics. The amine group at the 4-position of the oxazole ring provides a site for further functionalization, allowing for the exploration of various chemical modifications that could optimize its pharmacokinetic properties.
In the context of contemporary pharmaceutical research, compounds like 5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine are being scrutinized for their potential in addressing a range of therapeutic challenges. One particularly intriguing area is its potential role in modulating inflammatory pathways. Oxazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of this compound suggest that it may interact with these enzymes or other inflammatory mediators, thereby reducing inflammation without the side effects associated with non-selective inhibitors.
Another promising application lies in its potential as an antimicrobial agent. The unique combination of substituents on the aromatic ring may contribute to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes. Preliminary studies have indicated that similar oxazole-based compounds exhibit activity against various Gram-positive and Gram-negative bacteria, as well as fungi. This makes 5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine a candidate for further development into novel antimicrobial agents, particularly in light of the growing concern over antibiotic resistance.
The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The introduction of the 4-ethoxy-3-methoxyphenyl moiety requires careful control over reaction conditions to ensure regioselectivity and yield optimization. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired aromatic ring system efficiently. The subsequent introduction of the oxazole ring is typically achieved through cyclization reactions, which can be tailored to maximize product purity and minimize byproduct formation.
The amine functionality at the 4-position is another critical aspect of this compound's structure. It serves not only as a site for further derivatization but also contributes to its solubility and bioavailability. In drug development, achieving an optimal balance between lipophilicity and solubility is crucial for ensuring that a drug can be effectively absorbed, distributed, metabolized, and excreted by the body (ADME). The presence of both ethoxy and methoxy groups helps to fine-tune these properties, making this compound a valuable asset in medicinal chemistry.
Recent advancements in computational chemistry have also played a pivotal role in understanding the potential biological activity of 5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine. Molecular docking studies have been used to predict how this compound might interact with target proteins involved in various biological pathways. These studies have provided insights into its binding affinity and mode of action, guiding experimental efforts toward optimizing its therapeutic potential. Additionally, quantum mechanical calculations have been employed to elucidate its electronic structure and reactivity, which are essential for understanding its behavior in biological systems.
The future direction of research on this compound will likely involve both in vitro and in vivo studies to validate its biological activity and safety profile. In vitro assays will be conducted to assess its efficacy against specific targets such as enzymes or receptors involved in inflammation or infection. Animal models will then be used to evaluate its pharmacokinetic properties and potential therapeutic effects in a living organism. These studies will provide critical data for determining whether this compound is suitable for further development into a clinical candidate.
In conclusion,5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amineseems poised to make significant contributions to pharmaceutical research due to its unique structural features and promising biological activities. The combination of an oxazole core with ethoxy and methoxy substituents on an aromatic ring offers a versatile scaffold for developing novel therapeutics targeting inflammation, antimicrobial infections,and potentially other diseases. As research continues,this compound will undoubtedly play an important role in advancing our understanding of drug design principlesand improving human health outcomes.
2228560-20-9 (5-(4-ethoxy-3-methoxyphenyl)-1,2-oxazol-4-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)